Retinyl propionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRPDSKECHTFQA-ONOWFSFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019851 | |
| Record name | Retinol, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7069-42-3 | |
| Record name | Retinyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7069-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, retinol ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinol, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETINYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32JK994WMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Retinyl Propionate Bioactivity
Enzymatic Conversion Pathways to Active Retinoids
The bioactivity of retinyl propionate (B1217596) is contingent upon its conversion into more active forms of vitamin A, namely retinol (B82714), retinaldehyde, and ultimately, retinoic acid. plasticsurgerykey.com This multi-step process is orchestrated by a series of enzymes within biological systems, particularly the skin. clinicalgate.com
Hydrolysis to Retinol in Biological Systems
The initial and crucial step in the bioactivation of retinyl propionate is its hydrolysis to retinol and propionic acid. smolecule.com This reaction is catalyzed by esterases present in the skin. clinicalgate.comresearchgate.net In fact, upon topical application, this compound must be hydrolyzed to free retinol to initiate its biological effects. clinicalgate.complasticsurgerykey.com Studies have shown that this compound is primarily metabolized into retinol in the viable epidermis and dermis. biorxiv.orgresearchgate.net This enzymatic cleavage of the ester bond is a critical gateway for its subsequent conversion into bioactive retinoids.
Oxidation to Retinaldehyde and Retinoic Acid
Following its hydrolysis to retinol, a two-step oxidation process ensues to generate the most biologically active form, retinoic acid. nih.govresearchgate.net First, retinol is reversibly oxidized to retinaldehyde. nih.govfrontiersin.orgtypology.com This is considered the rate-limiting step in retinoic acid biosynthesis. nih.govresearchgate.net Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid. nih.govfrontiersin.orgtypology.com This final conversion is essential as retinoic acid is the molecule that directly interacts with nuclear receptors to modulate gene expression. biorxiv.orgoup.com
Identification and Role of Specific Esterases and Dehydrogenases in Bioconversion
The conversion of this compound to retinoic acid is dependent on the activity of specific enzymes. The hydrolysis of retinyl esters is carried out by esterases, such as carboxylesterases and lipases. While the role of these enzymes in the metabolism of dietary retinoids is well-documented, their specific functions in the skin are less understood. biorxiv.org
The subsequent oxidation of retinol to retinaldehyde is catalyzed by retinol dehydrogenases (RDHs) or alcohol dehydrogenases (ADHs). frontiersin.org Finally, the oxidation of retinaldehyde to retinoic acid is mediated by retinaldehyde dehydrogenases (RALDHs), which are a class of aldehyde dehydrogenases (ALDHs). frontiersin.orgwikipedia.org Enzymes from the cytochrome P450 family may also be involved in this final oxidation step.
Table 1: Key Enzymes in this compound Bioactivation
| Conversion Step | Enzyme Class | Specific Enzymes (Examples) |
|---|---|---|
| This compound → Retinol | Esterases | Carboxylesterases, Lipases |
| Retinol → Retinaldehyde | Dehydrogenases | Retinol Dehydrogenases (RDHs), Alcohol Dehydrogenases (ADHs) frontiersin.org |
| Retinaldehyde → Retinoic Acid | Dehydrogenases/Oxidases | Retinaldehyde Dehydrogenases (RALDHs), Cytochrome P450 enzymes frontiersin.orgwikipedia.org |
Nuclear Retinoid Receptor Binding and Activation
The ultimate mechanism of action for this compound lies in the ability of its active metabolite, retinoic acid, to bind to and activate specific nuclear receptors. oup.com These receptors, upon activation, function as transcription factors that regulate the expression of a multitude of genes involved in cellular processes. artofdermatology.com
Retinoic Acid Receptor (RAR) Subtype Interactions (e.g., RARα)
The primary targets of retinoic acid are the Retinoic Acid Receptors (RARs), which exist as three subtypes: RARα, RARβ, and RARγ. plasticsurgerykey.comnih.gov Retinoic acid binds to these receptors, which then form a heterodimer with Retinoid X Receptors (RXRs). clinicalgate.complasticsurgerykey.com This activated RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. clinicalgate.comnih.govmdpi.com
Studies using a retinoic acid receptor-alpha (RARα) reporter cell line have demonstrated that treatment with this compound leads to higher RARα activation compared to retinol. biorxiv.orgresearchgate.net This suggests a more efficient conversion of this compound to the active, receptor-binding form. The RARγ subtype is the most abundant in the human epidermis, accounting for nearly 90% of all RARs present. nih.gov
Retinoid X Receptor (RXR) Subtype Interactions
The Retinoid X Receptors (RXRs) are another family of nuclear receptors that play a crucial role in retinoid signaling. nih.govontosight.ai Like RARs, RXRs also have three subtypes: RXRα, RXRβ, and RXRγ. mdpi.com While all-trans-retinoic acid, the primary active metabolite, is a ligand for RARs, its isomer, 9-cis-retinoic acid, can bind to and activate RXRs. nih.govontosight.ai
RXRs can form homodimers (RXR/RXR) or, more commonly, heterodimers with other nuclear receptors, including RARs. mdpi.comontosight.ai The RAR/RXR heterodimer is the key functional unit that regulates gene expression in response to retinoic acid. clinicalgate.commdpi.com The RXR-α subtype is the predominant form in the human epidermis. nih.gov The interaction between these receptor subtypes and their ligands allows for a complex and tightly regulated control of gene expression, mediating the diverse biological effects of retinoids.
Formation of Receptor Heterodimers and DNA Binding
The biological activity of this compound is ultimately mediated by its active metabolite, all-trans retinoic acid (ATRA). mdpi.combiorxiv.org ATRA functions by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). mdpi.comnih.govnih.gov In humans, there are three subtypes for each receptor family: RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ. mdpi.comnih.gov
The functional unit for mediating the effects of ATRA is a heterodimer formed between an RAR and an RXR. mdpi.comscirp.orgnih.gov This RAR-RXR heterodimer is the primary complex that binds to specific DNA sequences known as retinoic acid response elements (RAREs). nih.govscirp.orgontosight.ai RAREs are typically located in the promoter regions of target genes and consist of direct repeats (DRs) of a core nucleotide sequence, commonly PuGGTCA. nih.govsdbonline.org The spacing between these repeats is a key determinant of receptor binding specificity; for instance, DRs spaced by one, two, or five nucleotides (DR1, DR2, DR5) are recognized by the RXR-RAR heterodimer. sdbonline.orgnih.gov
The formation of the heterodimer significantly enhances the binding affinity and selectivity for these RAREs compared to either receptor binding as a homodimer. nih.gov While ATRA binds with high affinity to RARs, it does not bind to RXRs. mdpi.com However, the binding of ATRA to the RAR subunit within the heterodimer induces a conformational change that is essential for transcriptional activation. ontosight.ai It has been shown that both the RAR and RXR subunits can be activated within the heterodimer, leading to a synergistic activation of gene transcription, especially when ligands for both receptors are present. diva-portal.orgnih.gov The RXR subunit can be allosterically regulated by the RAR, and its activity is dependent on the ligand-binding state of its partner. diva-portal.org This intricate interplay allows for a finely tuned regulation of gene expression in response to retinoid availability. nih.gov
The binding of the RAR-RXR heterodimer to RAREs is a critical step in initiating changes in gene transcription. scirp.org This interaction can either activate or repress the expression of target genes by recruiting a complex network of co-activator or co-repressor proteins. nih.gov In the absence of an agonist ligand, the RAR-RXR heterodimer can bind to DNA and actively repress gene expression by recruiting co-repressors. mdpi.comnih.gov Upon agonist binding to RAR, a conformational change leads to the release of co-repressors and the recruitment of co-activators, which in turn facilitates the transcription of the target gene. researchgate.net
Transcriptional Regulation and Gene Expression Modulation
Following the binding of the RAR-RXR heterodimer to RAREs, a cascade of events leads to the modulation of target gene expression. This transcriptional regulation is the fundamental mechanism through which this compound, via its conversion to ATRA, exerts its well-documented effects on cellular processes such as proliferation and differentiation. nih.govresearchgate.net
Identification of Retinoid-Responsive Genes
A multitude of genes have been identified as being responsive to retinoid signaling. These genes are involved in a wide array of biological functions, including cell growth, differentiation, and apoptosis. tandfonline.com The identification of these genes has been facilitated by techniques such as microarray analysis, which allows for the simultaneous screening of thousands of genes. biorxiv.org
Some well-characterized retinoid-responsive genes contain RAREs in their promoter regions, indicating direct regulation by the RAR-RXR heterodimer. ontosight.ai Examples of such genes include:
RARβ2 : This gene, which encodes one of the retinoic acid receptors, contains a potent RARE in its promoter and its expression is strongly induced by retinoic acid. ontosight.aibioscientifica.com
Laminin (B1169045) B1 : A component of the basement membrane, the gene for laminin B1 has a RARE in its promoter. ontosight.ai
Cyclin D1 : This cell cycle regulator is another identified target of retinoid signaling. ontosight.aitandfonline.com
Human ets-1 : The promoter of this proto-oncogene contains a functional DR5 RARE that mediates its induction by retinoic acid. nih.gov
HOX genes : Several homeobox genes, which are crucial for embryonic development, are regulated by RAREs. nih.govoup.com
Other genes that have been shown to be regulated by retinoids, although direct RARE-mediated regulation is not always confirmed, include those involved in cellular metabolism and signaling pathways. For instance, studies have shown that retinoids can regulate the expression of genes such as cellular retinol-binding protein (CRBP), cytochrome P450 family 26 subfamily B member 1 (CYP26B1), and various growth factors. nih.govnih.gov In skin keratinocytes, retinoids have been found to downregulate structural proteins like keratins and components of the cornified envelope such as loricrin and filaggrin. nih.gov
Upregulation and Downregulation of Target Gene Expression
This compound, through its conversion to ATRA, has been shown to both upregulate and downregulate the expression of a significant number of genes. biorxiv.org Studies comparing the effects of this compound and retinol in human skin models have demonstrated that both compounds induce similar patterns of gene expression, though this compound often elicits a greater magnitude of response. biorxiv.org
In one study using human keratinocytes, microarray analysis identified 7,418 probe sets that were differentially expressed after treatment with either retinol or this compound. biorxiv.org Subsequent validation confirmed the regulation of 48 target genes, with 40 being upregulated and 8 being downregulated. biorxiv.org Another study investigating the effects of a combination of this compound and hydroxypinacolone retinoate found a synergistic enhancement in the expression of genes such as type IV collagen, cellular retinol-binding protein I (CRBP-I), and retinoic acid receptor beta (RARB). researchgate.netresearchgate.net
The table below summarizes the observed regulation of selected genes in response to retinoid treatment from various studies.
| Gene | Regulation | Cellular Context | Reference |
| RARβ2 | Upregulated | Various | ontosight.aibioscientifica.com |
| Laminin B1 | Upregulated | - | ontosight.ai |
| Cyclin D1 | Regulated | Breast Cancer Cells | ontosight.aitandfonline.com |
| ets-1 | Upregulated | - | nih.gov |
| Keratins (e.g., K1, K10) | Downregulated | Keratinocytes | nih.gov |
| Loricrin (LOR) | Downregulated | Keratinocytes | nih.gov |
| Filaggrin (FLG) | Downregulated | Keratinocytes | nih.gov |
| Type IV Collagen | Upregulated | Human Foreskin Fibroblasts | researchgate.net |
| CRBP-I | Upregulated | Human Foreskin Fibroblasts | researchgate.net |
| Ki67 | Upregulated | 3D Epidermal Skin Equivalents | biorxiv.org |
| HAS2 | Upregulated | Normal Human Epidermal Keratinocytes | researchgate.net |
| c-Jun | Upregulated | Aged Human Skin | researchgate.net |
Cellular and Biochemical Effects of Retinyl Propionate
Regulation of Cell Proliferation and Differentiation
Retinoids, including retinyl propionate (B1217596), are crucial regulators of cellular proliferation and differentiation in the skin. scienceopen.com They play a significant role in maintaining the normal growth and maturation of various skin cell types. scienceopen.combiorxiv.orgbiorxiv.org The conversion of retinyl propionate to retinoic acid allows it to interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus, which in turn regulate the transcription of genes involved in these processes.
This compound plays a vital role in maintaining the balance of the epidermis by influencing the proliferation and differentiation of keratinocytes. biorxiv.orgbiorxiv.org Topical application of retinoids stimulates the proliferation of basal keratinocytes, which leads to an increase in epidermal thickness. nih.gov Studies have shown that this compound can promote the proliferation of epidermal cells and accelerate the shedding of old cells from the stratum corneum.
In a comparative study, 3D epidermal skin equivalents treated with this compound showed a significant increase in epidermal thickness and a higher number of proliferative cells, as indicated by the proliferation marker Ki67. biorxiv.org Specifically, this compound treatment increased the proliferative cell population by 350% compared to the vehicle control. biorxiv.org This demonstrates its potent effect on stimulating keratinocyte proliferation. biorxiv.org
The mechanism behind this involves the activation of selective gene expression. biorxiv.org Upon conversion to its active form, it binds to retinoic acid receptors, which then translocate to the nucleus to activate genes that regulate cell growth and differentiation. biorxiv.org
Dermal fibroblasts, responsible for producing the extracellular matrix, are also influenced by this compound. Research indicates that retinoids stimulate fibroblast activity, leading to increased synthesis of extracellular matrix components. nih.govresearchgate.net
A study investigating the combined effects of this compound (RP) and hydroxypinacolone retinoate (HPR) on human foreskin fibroblast (HFF-1) cells found that their co-administration promoted cell proliferation. researchgate.net This suggests that this compound contributes to the increased activity and proliferation of these crucial dermal cells. researchgate.net Furthermore, retinoids like retinol (B82714) have been shown to activate dermal fibroblasts, leading to enhanced production of the extracellular matrix. researchgate.net
Retinoids have been observed to influence the proliferation of endothelial cells, which are the cells that line blood vessels. researchgate.net Topical application of retinol has been shown to increase the proliferation of endothelial cells in the papillary dermis, contributing to improved dermal vascularity. researchgate.net While direct studies on this compound's effect on endothelial cells are less common, the known conversion of this compound to retinol suggests it would have similar pro-proliferative effects. nih.gov
However, some studies on retinol have shown inhibitory effects on endothelial cell growth under certain conditions. nih.gov For instance, physiologic concentrations of retinol were found to inhibit the basal and growth factor-stimulated growth of capillary and aortic endothelial cells. nih.gov This suggests that the effect of retinoids on endothelial cell proliferation may be complex and dependent on various factors.
Modulation of Dermal Fibroblast Activity and Proliferation
Extracellular Matrix Remodeling and Synthesis
This compound plays a significant role in the remodeling and synthesis of the extracellular matrix (ECM), the structural network that provides support to skin cells. nih.gov The ECM is primarily composed of collagen and elastin (B1584352) fibers, which are crucial for the skin's strength and elasticity. ekb.eg
This compound has been shown to stimulate the production of collagen, a key protein for skin structure and firmness. atamankimya.commdpi.com Studies have demonstrated that retinoids, in general, promote the synthesis of collagen fibers by stimulating fibroblasts. nih.gov
Specifically, this compound has been found to promote the production of collagen in dermal fibroblast cells. In vitro studies have shown that a combination of this compound and hydroxypinacolone retinoate can synergistically enhance the expression of type IV collagen genes in human foreskin fibroblast cells. researchgate.net Furthermore, research on a functional skincare formulation containing this compound demonstrated a significant promotion of COL-I and COL-IV gene expression. nih.gov
In one study, nanoparticles containing this compound and hydroxypinacolone retinoate were shown to promote the synthesis of human type I collagen in a dose-dependent manner. mdpi.com This highlights the role of this compound in enhancing the production of this crucial structural protein. mdpi.com
Below is a table summarizing the effects of this compound on collagen synthesis from a key study.
| Treatment | Effect on Type I Collagen (COL-I) Gene Expression | Effect on Type IV Collagen (COL-IV) Gene Expression |
|---|---|---|
| This compound/Hydroxypinacolone Retinoate and Vitamin C Cotreatment | Significant Promotion | Significant Promotion |
| This compound/Hydroxypinacolone Retinoate Monotherapy | Less effective than cotreatment | Less effective than cotreatment |
| Vitamin C Monotherapy | Less effective than cotreatment | Less effective than cotreatment |
In addition to collagen, this compound also influences the production of elastin, another critical component of the extracellular matrix that provides elasticity to the skin. atamankimya.comhealthline.com Some studies indicate that retinol can enhance the production of elastin fibers. nih.gov
Research has shown that topical retinol treatment significantly enhances the expression of tropoelastin, the precursor to elastin. mdpi.com Furthermore, a study on a formulation containing this compound and vitamin C found that the cotreatment could increase elastin release in human skin fibroblasts. nih.gov This suggests that this compound contributes to the maintenance and production of functional elastin fibers in the dermis. nih.gov
Hyaluronic Acid Synthesis
Hyaluronic acid (HA) is a crucial glycosaminoglycan in the skin's extracellular matrix, responsible for maintaining hydration and turgor. scirp.org Research has demonstrated that this compound effectively stimulates the synthesis of hyaluronic acid.
In a comparative study using in vitro and ex vivo human skin models, this compound treatment resulted in significantly higher levels of hyaluronic acid synthesis compared to both retinol and retinyl palmitate. nih.govbiorxiv.org One study found that while a preparation with this compound increased HA synthesis by 70%, a retinol-containing preparation increased it by 60%. scirp.org Another investigation corroborated these findings, showing that this compound yielded greater HA synthesis than retinol, while retinyl palmitate had a negligible effect. nih.govvivantskincare.com This enhanced production of HA is attributed to the efficient conversion of this compound to its active forms within the skin, which in turn upregulates the expression of hyaluronan synthase (HAS) enzymes responsible for HA production. inci.guideresearchgate.netbiomolther.org
Table 1: Comparative Effects of Retinoids on Hyaluronic Acid (HA) Synthesis
| Compound | Relative HA Synthesis Level | Primary Metabolite in Skin |
|---|---|---|
| This compound | High nih.gov | Retinol nih.gov |
| Retinol | Moderate nih.gov | Retinyl Palmitate, 14-hydroxy-4,14-retro-retinol nih.gov |
| Retinyl Palmitate | Null/Low nih.gov | Inactive metabolites |
Matrix Metalloproteinase (MMP) Activity Inhibition
Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, such as collagen and elastin. nih.gov Elevated MMP activity is a hallmark of photoaging and intrinsic skin aging, leading to wrinkle formation and loss of skin elasticity. nih.gov Retinoids, including this compound, are known to inhibit the activity of MMPs. inci.guidenih.gov
The mechanism of MMP inhibition by retinoids involves several pathways. They can block the UV-induced activation of the AP-1 transcription factor, which is a key regulator of MMP gene expression. mdpi.comresearchhub.com Additionally, retinoids can increase the synthesis of tissue inhibitors of metalloproteinases (TIMPs), which are the natural inhibitors of MMPs. nih.govnih.gov By reducing the degradation of the extracellular matrix, this compound helps to preserve the structural integrity of the skin. nih.govresearchgate.net
Cellular Migration and Tissue Repair Processes
The processes of cellular migration and tissue repair are fundamental to maintaining skin health and responding to injury. Studies have indicated that retinoids can positively influence these processes. For instance, research on retinyl palmitate, a related compound, has shown that it can increase the rate of cell migration, which is crucial for repairing skin damage and restoring cell viability. frontiersin.orgnih.gov This effect is thought to be mediated by the promotion of cell growth factor expression. nih.gov
Interactions with Inflammatory Pathways
Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)
Chronic inflammation is a key driver of skin aging and various skin disorders. Pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) play a central role in these inflammatory cascades. Research has shown that retinoids can effectively modulate the expression of these cytokines.
Studies on retinyl palmitate have demonstrated a significant reduction in the expression of IL-1β, IL-6, and TNF-α in UVB-irradiated skin. frontiersin.orgresearchgate.net Another study highlighted that a complex containing retinol precursors, including this compound, significantly reduced TNF-α levels in skin explants, in contrast to retinol which elevated both TNF-α and IL-1α. scirp.org This modulation of pro-inflammatory cytokine expression helps to quell the inflammatory response and mitigate its damaging effects on the skin. mdpi.comnih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in regulating cellular metabolism and inflammation. frontiersin.org PPARα, in particular, is involved in fatty acid oxidation and has been shown to have anti-inflammatory properties. frontiersin.orgmdpi.com
Activation of the PPARα pathway has been linked to the beneficial effects of some retinoids. For example, studies on retinyl palmitate have shown that it can up-regulate the expression of PPARα, which in turn promotes cell proliferation and repair of photodamaged skin. nih.govresearchgate.net The activation of PPARα can also lead to the suppression of inflammatory signaling pathways like NF-κB and AP-1. frontiersin.org While direct evidence for this compound's activation of PPARα is still emerging, its metabolic conversion to active retinoids suggests a potential role in this pathway. amegroups.orgnih.gov
Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound are multifaceted. Beyond the modulation of cytokines and activation of PPARα, retinoids can inhibit the release of other inflammatory mediators like prostaglandins (B1171923) and leukotrienes. biomolther.orgresearchgate.net They can also inhibit the chemotaxis of neutrophils, a type of white blood cell that contributes to inflammation. researchhub.comresearchgate.net
Furthermore, the anti-inflammatory actions of retinoids are mediated through their interaction with nuclear receptors, which can antagonize the activity of pro-inflammatory transcription factors such as NF-IL6. researchhub.com By targeting multiple points in the inflammatory cascade, this compound helps to create a less inflammatory environment in the skin, which is conducive to skin health and rejuvenation. mdpi.com
Table 2: Summary of Retinoid Interactions with Inflammatory Pathways
| Inflammatory Pathway | Effect of Retinoids | Key Molecules Involved |
|---|---|---|
| Pro-inflammatory Cytokine Expression | Downregulation frontiersin.orgresearchgate.net | IL-1β, IL-6, TNF-α frontiersin.orgresearchgate.net |
| PPARα Pathway | Activation nih.govresearchgate.net | PPARα, NF-κB, AP-1 nih.govresearchgate.netfrontiersin.org |
| General Anti-inflammatory Mechanisms | Inhibition of inflammatory mediators and cell migration researchhub.comresearchgate.net | Prostaglandins, Leukotrienes, Neutrophils researchhub.comresearchgate.net |
Mitigation of Oxidative Stress
This compound, a derivative of vitamin A, exhibits properties that help protect the skin from oxidative stress. cymitquimica.com Oxidative stress is implicated in various skin conditions and the aging process. karger.com Retinoids, including this compound, can counteract some of the damaging actions of UV radiation, which is a significant source of oxidative stress in the skin. karger.com
Antioxidant Enzyme Activity Modulation
Retinoids, the class of compounds to which this compound belongs, have been shown to modulate the activity of key antioxidant enzymes. The biologically active form of vitamin A, retinoic acid, can increase the protein levels of superoxide (B77818) dismutase 1 (SOD1) and superoxide dismutase 2 (SOD2), which are crucial for protecting against superoxide radicals. researchgate.net Studies on retinol, a related compound, have demonstrated its ability to increase the activities of superoxide dismutase, catalase, and glutathione (B108866) peroxidase in response to induced oxidative stress. nih.gov For instance, in rats treated with hydralazine, which lowered retinol levels and superoxide dismutase activity, supplementation with retinol led to an approximately 30% increase in the enzyme's activity. nih.gov Similarly, appropriate dietary supplementation with retinyl palmitate in rats has been shown to significantly increase hepatic superoxide dismutase activity. nih.gov The combination of this compound with other compounds like hydroxypinacolone retinoate has been observed to synergistically boost endogenous antioxidant enzyme activity in human keratinocyte (HaCaT) cells. researchgate.net
Table 1: Effect of Retinoids on Antioxidant Enzyme Activity
| Retinoid Studied | Cell/Animal Model | Enzyme(s) Modulated | Observed Effect | Citation |
|---|---|---|---|---|
| Retinoic Acid | Cultured Neurons | Superoxide Dismutase 1 (SOD1), Superoxide Dismutase 2 (SOD2) | Enhanced protein levels | researchgate.net |
| Retinol | Rat Sertoli Cells | Superoxide Dismutase, Catalase, Glutathione Peroxidase | Increased activity | nih.gov |
| Retinol | Rats (Hydralazine-induced stress) | Superoxide Dismutase | ~30% increase in activity | nih.gov |
| Retinyl Palmitate | Rats | Hepatic Superoxide Dismutase | Significantly higher activity | nih.gov |
| This compound & Hydroxypinacolone Retinoate | Human Keratinocyte (HaCaT) Cells | Endogenous antioxidant enzymes | Synergistic boost in activity | researchgate.net |
Reactive Oxygen Species Scavenging Mechanisms
This compound and related retinoids contribute to the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.gov The antioxidant properties of retinoids help protect the skin from this damage. cymitquimica.com Vitamin A and its derivatives are known to function as antioxidants, capable of quenching singlet oxygen and stabilizing free radicals. mdpi.com For example, in H2O2-stimulated cells, this compound encapsulated in chitosan (B1678972) nanocapsules significantly decreased ROS levels, demonstrating a synergistic antioxidant effect with chitosan. mdpi.com The mechanism of ROS scavenging by antioxidants can involve directly neutralizing the reactive species. mdpi.com While high concentrations of some retinoids might lead to increased ROS production, at appropriate levels, they can stimulate adaptive stress responses and reduce ROS. mdpi.comresearchgate.net The conversion of this compound to its active form, retinoic acid, within the skin allows it to exert these protective effects.
Impact on Mitochondrial Function and Oxidative Homeostasis
Mitochondria, the primary sites of cellular energy production, are also a major source of ROS. mdpi.commdpi.com Vitamin A is crucial for maintaining mitochondrial function; a deficiency can lead to mitochondrial dysfunction, oxidative stress, and decreased ATP synthesis. mdpi.comnih.gov Retinol, the precursor to this compound, plays a role in mitochondrial energy homeostasis. researchgate.netmdpi.com It is involved in signaling pathways that regulate the flux of glucose-derived fuel into the Krebs cycle, thereby influencing mitochondrial respiration and ATP production. researchgate.net
Metabolic Profile and Pharmacodynamics of Retinyl Propionate
Comparative Skin Penetration Dynamics
The ability of a retinoid to exert its biological effects is predicated on its capacity to penetrate the stratum corneum and reach the viable layers of the epidermis and dermis. Studies comparing retinyl propionate (B1217596) (RP) with other retinoids, such as retinol (B82714) (ROL) and retinyl palmitate (RPalm), have elucidated significant differences in their penetration profiles.
Research using ex vivo human skin models has demonstrated that both RP and ROL exhibit higher penetration levels compared to RPalm. worktribe.comnih.govresearchgate.net This difference is largely attributed to molecular size; retinyl palmitate's larger structure, with an additional 16 carbons, impedes its effective passage to the dermis. vivantskincare.com In contrast, retinyl propionate's smaller molecular size, closer to that of retinoic acid, allows it to penetrate more effectively to its target sites within the skin. vivantskincare.com
Delivery systems can also influence penetration dynamics. Encapsulation technologies, such as water-based biodegradable polymeric microcapsules, are designed to stabilize this compound and provide a controlled and prolonged release upon application to the skin. ulprospector.com This controlled release may enhance efficacy by ensuring the active ingredient reaches its target over an extended period. ulprospector.com The vehicle in which the retinoid is formulated is another critical factor, with absorption being highly vehicle-dependent. researchgate.net
| Retinoid | Relative Skin Penetration | Key Influencing Factor | Reference |
|---|---|---|---|
| This compound (RP) | High | Smaller molecular size, greater chemical stability | worktribe.comnih.govvivantskincare.com |
| Retinol (ROL) | High | Smaller molecular size | worktribe.comnih.gov |
| Retinyl Palmitate (RPalm) | Low | Large molecular size | worktribe.comnih.govvivantskincare.com |
Metabolite Formation and Distribution in Skin Compartments
Once this compound penetrates the skin, it undergoes enzymatic conversion. The metabolic fate of RP is notably different from that of other retinoids like ROL and RPalm.
Ex vivo skin biopsy studies show that topically applied RP is primarily metabolized into its parent alcohol, retinol (ROL), within the viable epidermis and dermis. worktribe.comnih.govresearchgate.netresearchgate.net This hydrolysis is a crucial activation step. In contrast, when retinol itself is applied topically, it is not only available for conversion to retinoic acid but is also subject to esterification into retinyl palmitate (RPalm), which is considered a storage form, and metabolism into the inactive retinoid 14-hydroxy-4,14-retro-retinol (14-HRR). worktribe.comnih.govbiorxiv.orgresearchgate.net
Significantly, when RP is applied, the formation of the inactive 14-HRR and the storage form RPalm are not detected in the viable epidermis and dermis. biorxiv.org This suggests a more direct and efficient metabolic pathway towards the active form. After a 24-hour period, RP application delivers a higher proportion of ROL to the viable skin layers compared to when an equimolar concentration of ROL is applied directly. biorxiv.org Furthermore, a substantial amount of the applied RP remains as the parent compound in both the epidermis (53.4 ± 17.1%) and dermis (42.6 ± 11.4%), acting as a potential reservoir for continued retinol release. biorxiv.org
When retinyl palmitate is applied, it reaches the viable skin layers to a much lesser extent and tends to remain as the parent compound, with no detectable conversion to ROL or 14-HRR. biorxiv.org
| Applied Retinoid | Primary Metabolite in Viable Skin | Distribution in Epidermis/Dermis (after 24h) | Reference |
|---|---|---|---|
| This compound (RP) | Retinol (ROL) | Delivers parent RP and metabolite ROL to epidermis and dermis. No detectable 14-HRR or RPalm formation. | worktribe.comnih.govbiorxiv.org |
| Retinol (ROL) | Retinyl Palmitate (RPalm), 14-hydroxy-4,14-retro-retinol (14-HRR) | Esterified to storage form (RPalm) and converted to inactive metabolite (14-HRR). | worktribe.comnih.govbiorxiv.org |
| Retinyl Palmitate (RPalm) | Parent Compound (RPalm) | Limited penetration; remains mostly as parent compound with no detected conversion to ROL. | biorxiv.org |
Bioconversion Efficiency within Cellular Models
The ultimate measure of a retinoid's activity is its ability to be converted into retinoic acid, which then binds to nuclear receptors to regulate gene expression. Cellular models, such as keratinocytes and 3D epidermal equivalents, provide insight into the bioconversion efficiency of this compound.
The conversion pathway begins with the hydrolysis of this compound to retinol. This is followed by a two-step oxidation process: retinol is first converted to retinaldehyde, and then to retinoic acid. biorxiv.org Studies using a retinoic acid receptor-alpha (RARα) reporter cell line found that treatment with this compound resulted in significantly higher RARα activation compared to treatment with retinol. worktribe.comnih.govresearchgate.net Retinyl palmitate, in the same model, produced a null effect. worktribe.comnih.govresearchgate.net
Factors Influencing Metabolic Pathways (e.g., co-factors, enzymatic activity)
The metabolic conversion of this compound is a complex process influenced by several factors, primarily enzymatic activity and the presence of necessary co-factors.
Enzymatic Activity: The initial and rate-limiting step in the activation of this compound is its hydrolysis to retinol. This reaction is catalyzed by esterases present in the skin, such as carboxylesterases and lipases, which are sometimes referred to as retinyl ester hydrolases (REH). biorxiv.orgnih.gov While these enzymes are well-studied in the context of dietary vitamin A metabolism, less is known about their specific activity and regulation within the skin. biorxiv.orgnih.gov The subsequent oxidation of retinol to retinaldehyde and then to retinoic acid is an NAD+ dependent oxidative pathway, mediated by retinol and retinal dehydrogenases. researchgate.netbiorxiv.org
Co-factors: Once retinoic acid is formed, it exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov The activation of these receptors and the subsequent regulation of gene expression are dependent on the recruitment of coactivator proteins. nih.govnih.gov The activity of these co-factors can be cell-type specific, which may contribute to the varying effects of retinoids in different skin cells. nih.gov Hormonal and nutritional signals can also influence the binding of receptors and co-factors to the DNA. mdpi.com
Other Factors:
Stability: this compound is chemically more stable than retinol, which is prone to oxidation. paulaschoice.fr This increased stability can lead to a longer half-life on the skin, allowing for more efficient conversion. paulaschoice.fr
Formulation: The bioavailability and stability of this compound can be enhanced by formulation strategies. For instance, combining it with niacinamide has been shown to improve both of these aspects. paulaschoice.fr The vehicle used for delivery also has a profound impact on the percutaneous absorption of retinoids. researchgate.net
Epigenetic Regulation by Retinyl Propionate
Influence on DNA Methylation Patterns
The influence of retinyl propionate (B1217596) on DNA methylation is primarily mediated by its metabolite, all-trans-retinoic acid (RA). DNA methylation is a fundamental epigenetic mark, typically involving the addition of a methyl group to a cytosine residue in a CpG dinucleotide, which often leads to gene silencing when it occurs in a gene's promoter region. biomodal.com
Research has demonstrated that vitamin A and its derivatives can significantly alter DNA methylation patterns. wjgnet.com Studies in rat models have shown that treatment with vitamin A derivatives, such as all-trans-retinoic acid (ATRA), can lead to the hypomethylation of hepatic DNA. nih.gov This process is linked to the induction of the enzyme glycine (B1666218) N-methyltransferase (GNMT), which plays a crucial role in regulating the supply of methyl groups necessary for methylation reactions. nih.gov Inappropriate induction of GNMT can deplete the universal methyl donor, S-adenosylmethionine (SAM), leading to a global loss of methyl groups and subsequent DNA hypomethylation. nih.gov
Furthermore, retinoic acid can target specific genes involved in immune regulation and inflammation by affecting their DNA methylation status. wjgnet.com For example, the promoter for the retinoic acid receptor β₂ (RARβ₂) gene, a tumor suppressor, is often hypermethylated and silenced in certain cancers. nih.gov Treatment with retinoic acid can be part of a strategy to reverse this hypermethylation, restoring the gene's expression. nih.gov The interaction of vitamin D receptors with retinoid X receptors (RXR), which are activated by retinoids, can also influence the methylation status of genes involved in retinoid metabolism. mdpi.com
| Metabolite | Mechanism | Observed Effect on DNA Methylation | Reference |
| All-trans-retinoic acid (ATRA) | Induction of glycine N-methyltransferase (GNMT), leading to depletion of S-adenosylmethionine (SAM). | Global hypomethylation of hepatic DNA in rats. | nih.gov |
| Retinoic Acid (RA) | Modulation of DNA methyltransferases. | Affects methylation patterns of genes associated with immune regulation and inflammation. | wjgnet.com |
| Retinoic Acid (RA) | Potential reversal of hypermethylation at specific gene promoters. | Can help restore expression of silenced genes like RARβ₂. | nih.gov |
Modulation of Histone Modifications
Histone modifications are another critical layer of epigenetic control, where chemical groups are added to or removed from the histone proteins around which DNA is wound. These modifications, such as acetylation and methylation, alter chromatin structure and accessibility, thereby regulating gene transcription. mdpi.com Retinyl propionate's metabolites, retinoic acid and propionate, can both independently modulate histone modifications.
Retinoic Acid-Mediated Effects: Retinoic acid influences histone modifications by binding to nuclear receptors (RARs and RXRs). nih.gov Upon binding, these receptors recruit co-activator or co-repressor complexes that possess histone-modifying enzymatic activity. For instance, in F9 teratocarcinoma stem cells, retinoic acid treatment leads to a reduction of the repressive H3K27me3 mark (trimethylation of lysine (B10760008) 27 on histone H3) at the regulatory regions of target genes like Hoxa1, Cyp26a1, and RARβ₂. nih.gov This removal of a repressive mark is a key step in initiating gene transcription.
Propionate-Mediated Effects: Propionate, as a short-chain fatty acid (SCFA), has a well-documented role in histone modification. news-medical.net It can directly inhibit the activity of histone deacetylases (HDACs), particularly class I and II HDACs. escholarship.org The inhibition of HDACs leads to an increase in histone acetylation (hyperacetylation), which neutralizes the positive charge of lysine residues on histones, loosens the chromatin structure, and generally enhances gene expression. escholarship.org
Furthermore, propionate can be converted into propionyl-CoA, which serves as a substrate for a different type of histone modification: histone propionylation. nih.gov This modification, where a propionyl group is added to histone lysine residues, also impacts chromatin structure and gene regulation. Studies have shown that increased histone propionylation at specific regulatory sites, such as on the Myod gene, can influence cell differentiation. nih.gov
| Metabolite | Mechanism of Action | Specific Histone Modification | Reference |
| Retinoic Acid | Binds to RAR/RXR, recruiting chromatin-modifying complexes. | Reduction of repressive marks (e.g., H3K27me3). | nih.gov |
| Propionate | Inhibition of Histone Deacetylases (HDACs). | Increased histone acetylation (hyperacetylation). | escholarship.org |
| Propionate | Serves as a substrate for histone acyltransferases. | Increased histone propionylation. | nih.gov |
Impact on Gene Expression through Epigenetic Mechanisms
The epigenetic alterations induced by the metabolites of this compound directly translate into changes in gene expression. These changes are cell-type and gene-specific, reflecting a complex interplay between the genome and metabolic signals.
The primary mechanism for retinoic acid-induced gene expression involves its binding to the RAR/RXR heterodimer, which then attaches to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. nih.govbiorxiv.org The epigenetic modifications described above—DNA hypomethylation and the removal of repressive histone marks—create a permissive chromatin environment, allowing this transcriptional machinery to access the DNA and activate gene expression. nih.gov A study comparing this compound with retinol (B82714) in keratinocytes found that both compounds stimulated similar gene expression patterns and pathway profiles, with this compound often showing a higher magnitude of response. biorxiv.org
Similarly, the histone hyperacetylation and propionylation driven by propionate increase chromatin accessibility, facilitating the binding of transcription factors and RNA polymerase to gene promoters. news-medical.net This mechanism has been shown to regulate genes involved in critical cellular processes such as growth, differentiation, and signaling. news-medical.net For example, propionate-induced histone modifications can regulate oncogenic pathways like Wnt/β-catenin and TGF-β, altering the expression of key genes such as MYC and FOS. news-medical.net
Comparative Studies with Other Retinoids and Synergistic Combinations
Relative Bioactivity and Potency Assessment (e.g., vs. Retinol (B82714), Retinyl Palmitate, Tretinoin, Hydroxypinacolone Retinoate)
Retinyl propionate's position within the hierarchy of retinoids is defined by its unique metabolic profile, which influences its bioactivity and potency relative to other vitamin A derivatives. vivantskincare.com All retinoids must ultimately be converted to retinoic acid to exert their effects on the skin, and the efficiency of this conversion pathway is a key determinant of potency. bmctoday.netstratiaskin.com
Vs. Retinol and Retinyl Palmitate: Studies comparing retinyl propionate (B1217596) with retinol and retinyl palmitate have demonstrated its superior bioactivity. nih.govworktribe.com In ex vivo skin models, both this compound and retinol showed higher penetration levels than retinyl palmitate. nih.govworktribe.combiorxiv.org However, the metabolic fate of these compounds within the skin differs significantly. This compound is primarily metabolized into retinol in the viable epidermis and dermis. nih.govworktribe.combiorxiv.org In contrast, topically applied retinol is partly esterified into retinyl palmitate and also metabolized into the inactive retinoid 14-hydroxy-4,14-retro-retinol. nih.govworktribe.combiorxiv.org Consequently, treatment with this compound results in higher activation of the retinoic acid receptor-alpha (RARα) and increased hyaluronic acid synthesis compared to retinol. vivantskincare.comnih.govworktribe.combiorxiv.org Retinyl palmitate, on the other hand, shows minimal to no effect on RARα activation and primarily functions as a storage form of vitamin A in the skin. nih.govworktribe.combiorxiv.org
Vs. Tretinoin (Retinoic Acid): Tretinoin, or all-trans-retinoic acid, is the most potent form of retinoid as it is the biologically active molecule that directly binds to nuclear receptors to modulate gene expression. vivantskincare.comstratiaskin.comdryusra.com this compound, being a precursor, is inherently less potent than tretinoin. bmctoday.netjcadonline.com The conversion of this compound to retinoic acid involves enzymatic steps, which results in a more gradual and controlled release of the active compound, potentially leading to a better tolerability profile. nih.gov
Vs. Hydroxypinacolone Retinoate (HPR): Hydroxypinacolone retinoate is an ester of retinoic acid that, unlike retinyl esters, can bind directly to retinoid receptors without the need for metabolic conversion. skinwellness.comdepology.com This suggests a potentially higher potency than this compound. However, research has also explored the synergistic effects of combining HPR and this compound. researchgate.netnih.gov
Interactive Table: Comparative Bioactivity of Retinoids
| Compound | Conversion to Retinoic Acid Required? | Relative Potency | Key Research Findings |
| This compound | Yes | Higher than Retinol and Retinyl Palmitate | Shows higher RARα activation and hyaluronic acid synthesis than retinol. nih.govworktribe.combiorxiv.org |
| Retinol | Yes | Lower than this compound and Tretinoin | Partially converted to inactive metabolites and retinyl palmitate in the skin. nih.govworktribe.combiorxiv.org |
| Retinyl Palmitate | Yes | Lowest | Primarily acts as a storage form with minimal RARα activation. nih.govworktribe.combiorxiv.org |
| Tretinoin | No | Highest | Biologically active form, directly interacts with receptors. vivantskincare.comstratiaskin.comdryusra.com |
| Hydroxypinacolone Retinoate | No | High | Binds directly to retinoid receptors. skinwellness.comdepology.com |
Comparative Gene Expression Profiles and Pathway Activation
The biological effects of retinoids are mediated through the regulation of gene expression. Upon conversion to retinoic acid, the active molecule binds to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs). mdpi.com This complex then modulates the transcription of a wide array of genes involved in cellular proliferation, differentiation, and extracellular matrix protein synthesis. nih.gov
Despite the similar directional response, research suggests that this compound often elicits a response of a greater magnitude compared to retinol. nih.govworktribe.com For instance, when a panel of retinoid-responsive genes was analyzed, several genes, such as those involved in cell growth and differentiation like ELF3 and HBEGF, showed higher expression levels with this compound treatment in a dose-dependent manner. biorxiv.org This enhanced gene expression correlates with the higher RARα activation observed with this compound. nih.govworktribe.combiorxiv.org In contrast, retinyl palmitate has been shown to have an inconsistent and often null effect on gene expression patterns. nih.govworktribe.com
Synergistic Effects with Co-applied Bioactive Compounds
The efficacy of this compound can be significantly enhanced when used in combination with other bioactive compounds. These synergistic interactions can occur through various mechanisms, including the enhancement of retinoid response pathways and the modulation of retinoid metabolism.
Enhanced Retinoid Response Mechanisms
Combining this compound with certain bioactive compounds can lead to a more robust cellular response. A notable example is the combination of this compound with niacinamide and a flavonoid-containing Ceratonia siliqua (carob) fruit extract. biorxiv.orgresearchgate.netresearchgate.netnih.gov In vitro studies using an RARα reporter cell line demonstrated that this combination significantly increased RARα promoter activation compared to this compound alone. biorxiv.orgnih.govmatilda.science Specifically, the addition of niacinamide to this compound resulted in a dose-dependent increase in signal activation, which was further amplified by the inclusion of the carob fruit extract. biorxiv.orgnih.govmatilda.science This potentiation of the retinoid signal translated to enhanced expression of numerous retinoid-responsive genes in keratinocytes. biorxiv.orgresearchgate.netnih.gov
Another studied synergistic combination is with hydroxypinacolone retinoate (HPR). researchgate.netnih.gov A combination of HPR and this compound was found to synergistically enhance the expression of genes related to anti-aging, such as type IV collagen, cellular retinoic acid-binding protein I (CRBP-I), and RAR-beta (RARB) in human foreskin fibroblast cells. researchgate.netnih.gov
Interactive Table: Synergistic Effects of this compound with Bioactive Compounds
| Co-applied Compound(s) | Observed Synergistic Effect | Mechanism |
| Niacinamide and Ceratonia siliqua Extract | Increased RARα activation and enhanced expression of retinoid-responsive genes. biorxiv.orgresearchgate.netnih.govmatilda.science | Enhanced conversion of this compound to retinoic acid. biorxiv.orgresearchgate.netnih.gov |
| Hydroxypinacolone Retinoate (HPR) | Enhanced expression of type IV collagen, CRBP-I, and RARB genes. researchgate.netnih.gov | Combined action on retinoid signaling pathways. |
Modulation of Retinoid Metabolism by Co-factors
The conversion of this compound to its active form, retinoic acid, is a critical step that can be influenced by the presence of certain co-factors. The enzymatic oxidation of retinol to retinaldehyde and then to retinoic acid is an NAD+-dependent process. biorxiv.org
Niacinamide, a precursor to NAD+, has been shown to enhance the activity of this compound by increasing cellular NAD+ pools. biorxiv.orgresearchgate.netnih.gov This facilitates the oxidative conversion of retinol (derived from this compound) to retinoic acid, thereby increasing the concentration of the active retinoid within the cell. biorxiv.orgresearchgate.netnih.gov It has also been hypothesized that some compounds, like those found in Ceratonia siliqua extract, may further enhance this process by inhibiting the reduction of retinaldehyde back to retinol. biorxiv.orgresearchgate.netnih.gov This dual action of boosting the forward conversion to retinoic acid while inhibiting the reverse reaction leads to a significant amplification of the retinoid response. biorxiv.orgresearchgate.netnih.gov
Advanced Research Methodologies and Models in Retinyl Propionate Studies
In Vitro Cell Culture Models
In vitro studies using primary human skin cells and immortalized cell lines are fundamental to understanding the direct effects of retinyl propionate (B1217596) at the cellular level.
Keratinocytes: These cells, which constitute the majority of the epidermis, are crucial for studying the influence of retinyl propionate on epidermal homeostasis, including proliferation and differentiation. researchgate.netbiorxiv.org Studies have utilized treated keratinocytes to perform transcriptomics profiling and to measure the synthesis of vital molecules like hyaluronic acid (HA). researchgate.networktribe.comnih.gov For instance, research has shown that this compound can stimulate gene expression patterns in keratinocytes that are similar to those induced by retinol (B82714). worktribe.comnih.gov Furthermore, combinations of this compound with other compounds like niacinamide and a flavonoid-containing Ceratonia siliqua extract have been tested on keratinocytes to evaluate enhanced retinoid-responsive gene expression. researchgate.netbiorxiv.org
Fibroblasts: Located in the dermis, fibroblasts are responsible for producing extracellular matrix components such as collagen and elastin (B1584352). Investigating the impact of this compound on these cells provides insight into its potential to address dermal aging. Studies on human skin fibroblasts (HSF) have assessed cellular viability and quantified the expression of genes related to anti-aging and retinol receptors. nih.gov Research has demonstrated that this compound can promote collagen synthesis in fibroblasts. nih.govmdpi.com For example, one study found that a combination of hydroxypinacolone retinoate (HPR) and this compound synergistically enhanced the expression of type IV collagen in human foreskin fibroblast (HFF-1) cells. researchgate.net Another study observed that this compound treatment of fibroblasts grown in collagen lattices led to changes in glycosaminoglycan synthesis, specifically decreasing hyaluronate production while stimulating heparan sulphate and chondroitin (B13769445) sulphate incorporation. oup.com
Reporter Cell Lines: To quantify the activation of retinoid receptors, researchers utilize specialized reporter cell lines. A retinoic acid receptor-alpha (RARα) reporter cell line has been instrumental in comparing the activation levels of different retinoids. researchgate.networktribe.comnih.gov Studies have shown that this compound treatment leads to higher RARα activation compared to retinol, indicating a potent biological activity. worktribe.comnih.govbiorxiv.org These reporter assays have also been used to demonstrate that combining this compound with niacinamide and Ceratonia siliqua extract can significantly increase RARα reporter activation compared to this compound alone. researchgate.netbiorxiv.orgresearchgate.net
Table 1: Summary of In Vitro Cell Culture Model Findings for this compound
| Cell Model | Key Methodologies | Major Findings | Citations |
|---|---|---|---|
| Keratinocytes | Transcriptomics, Hyaluronic Acid Synthesis Assay, qPCR | Stimulates similar gene expression patterns as retinol; Increases hyaluronic acid synthesis; Gene expression enhanced by co-treatment with niacinamide and Ceratonia siliqua extract. | researchgate.networktribe.comnih.govresearchgate.netbiorxiv.org |
| Fibroblasts | Gene Expression Analysis, Collagen Synthesis Assays | Promotes collagen synthesis; Synergistically enhances type IV collagen expression with HPR; Modulates glycosaminoglycan synthesis. | nih.govmdpi.comresearchgate.netoup.com |
| RARα Reporter Cell Line | Luciferase Reporter Assay | Demonstrates higher receptor activation than retinol; Activity is significantly enhanced by combination with niacinamide and Ceratonia siliqua extract. | researchgate.networktribe.comnih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net |
Ex Vivo Human Skin Models
Ex vivo human skin models, which utilize full-thickness human skin explants maintained in a viable state, offer a bridge between in vitro and in vivo research. These models preserve the complex three-dimensional architecture and cellular interactions of the skin, allowing for more physiologically relevant studies on the penetration, metabolism, and efficacy of topically applied compounds.
Stoichiometric comparisons of this compound, retinol, and retinyl palmitate have been conducted using these models. researchgate.networktribe.comnih.gov Studies have shown that this compound penetrates the viable epidermis and dermis, where it is primarily metabolized into retinol. biorxiv.orgworktribe.comnih.gov This metabolic profile is distinct from that of retinol, which is largely esterified to retinyl palmitate or converted to an inactive form. biorxiv.orgworktribe.com The unique metabolic fate of this compound is thought to contribute to its higher retinoid-related bioactivity. researchgate.networktribe.comnih.govbiorxiv.org Furthermore, in 3D epidermal skin equivalents, treatment with this compound has been shown to increase epidermal thickness to a greater extent than retinol. biorxiv.org
Transcriptomics and Proteomics Profiling
Transcriptomics and proteomics are powerful high-throughput technologies that provide a global view of gene and protein expression changes in response to this compound treatment.
Transcriptomics: This methodology involves the analysis of the complete set of RNA transcripts (the transcriptome) in a cell or tissue. Gene expression profiling of keratinocytes treated with this compound has revealed that it stimulates similar gene expression patterns and pathway profiles as retinol. worktribe.comnih.gov These analyses have been crucial in identifying retinoid-responsive genes and understanding the molecular pathways modulated by this compound. researchgate.netresearchgate.net For instance, a panel of 40 retinoid-responsive genes has been used to quantify the enhancement of this compound activity when combined with other ingredients. researchgate.netbiorxiv.org
Proteomics: Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. While specific proteomics studies focused solely on this compound are less common, the field provides the tools to analyze changes in protein expression that result from the gene expression changes observed with transcriptomics. researchgate.netnih.govmdpi.com For example, proteomics can confirm the increased production of proteins like procollagen (B1174764) I and procollagen III following retinoid treatment, which corresponds to the upregulation of their respective genes. researchgate.net
Histological and Immunofluorescence Analyses
These microscopic techniques are essential for visualizing the structural and molecular changes within the skin tissue following treatment with this compound.
Histological Analysis: This involves staining tissue sections (e.g., with Hematoxylin and Eosin - H&E) to observe changes in tissue morphology. Histological evaluations of 3D epidermal skin equivalents have demonstrated that this compound treatment leads to an increase in epidermal thickness. biorxiv.org In studies comparing different retinoids, histological analysis helps to visualize the effects on both the epidermis and dermis. researchgate.net
Immunofluorescence Analysis: This technique uses fluorescently labeled antibodies to detect specific proteins within tissue sections, providing insights into cellular activity and the distribution of key molecules. In 3D epidermal skin equivalents, immunofluorescence staining for Ki67, a marker of cell proliferation, has shown that this compound has a greater effect than retinol on the proliferative capacity of the epidermis. biorxiv.org Staining for filaggrin, a protein involved in skin barrier function, has also been observed to increase with this compound treatment. biorxiv.org Furthermore, immunofluorescence has been used to detect increased expression of collagen I and collagen IV in skin tissue models after treatment with a combination of this compound/hydroxypinacolone retinoate and Vitamin C. nih.gov
Molecular Docking Simulations in Receptor Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, it is used to simulate the interaction between its active metabolite, all-trans-retinoic acid (ATRA), and nuclear receptors like retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
While direct molecular docking studies specifically for this compound are not widely published, simulations for its active form, ATRA, are highly relevant. These studies help to understand the binding affinities and potential activation mechanisms of retinoid receptors. nih.gov For example, computational studies have successfully modeled the binding of naturally occurring retinoids to RARs and RXRs, showing good correlation with experimental binding affinities. nih.gov Such simulations can elucidate the structural basis for the potent activity of retinoids and can be applied to understand how metabolites of this compound interact with their target receptors.
Biomarker Discovery and Validation for Retinoid Activity
Identifying and validating biomarkers are crucial for objectively measuring the biological effects of retinoids on the skin. These biomarkers can be genes, proteins, or other molecules that change in a quantifiable way in response to treatment.
Studies have identified several biomarkers for retinoid activity. For instance, the expression of Cellular Retinoic Acid Binding Protein 2 (CRABP2) and Keratin 4 (KRT4) are considered histological biomarkers of retinoid activity. researchgate.net The upregulation of genes involved in collagen synthesis, such as COL1A1 and COL3A1, and the corresponding increase in procollagen protein levels, are also key biomarkers. researchgate.net Transcriptomic profiling has been instrumental in discovering a wide range of retinoid-responsive genes that can serve as a signature of retinoid activity in the skin. researchgate.netnih.gov The validation of these biomarkers in both in vitro and in vivo models is essential for substantiating the efficacy of this compound-containing products. researchgate.net
Preclinical and Mechanistic Investigations of Retinyl Propionate in Complex Biological Systems
In Vivo Histological and Cellular Responses (e.g., Epidermal Thickening, Collagen Formation, Mast Cell Infiltration)
Preclinical studies, primarily in animal models, have demonstrated that retinyl propionate (B1217596) can induce significant histological changes in the skin. These responses are foundational to understanding its biological effects.
Epidermal Thickening: A key histological change observed following the topical application of retinyl propionate is epidermal thickening. nih.govncats.io Studies in mouse models have shown that this compound induces this effect, which is a characteristic response to retinoid activity. nih.govncats.io For instance, application to mouse tails resulted in a noticeable increase in the thickness of the epidermis. nih.gov Further investigations using 3D epidermal skin equivalents treated with this compound confirmed a significant increase in epidermal thickness. biorxiv.org This hyperplastic response is attributed to the stimulation of keratinocyte proliferation. biorxiv.orgbiorxiv.org
Collagen Formation: this compound has been shown to promote collagen formation, a critical factor in maintaining the skin's structural integrity. nih.govncats.io In studies involving UV-irradiated mice, an animal model for photoaging, the application of this compound led to an increase in collagen production. nih.govdoctorkatta.com This effect is crucial for repairing the dermal matrix, which is often damaged by UV exposure. Additional research in rat models demonstrated that topical application of this compound for 14 days enhanced not only epidermal thickening but also protein and collagen stimulation. mdpi.com
Mast Cell Infiltration: While direct studies on this compound's effect on mast cell infiltration are limited, research on its active metabolite, retinoic acid, provides insight. Retinoic acid has been shown to have complex, context-dependent effects on mast cells. In some models, it interferes with mast cell proliferation. mdpi.comnih.gov Conversely, studies in mice have shown that an excess of vitamin A can lead to abnormal mast cell activation and induce skin inflammation, a process regulated by dermal fibroblasts. u-tokyo.ac.jp Studies on retinol (B82714) have demonstrated that it can effectively reduce the proliferation, infiltration, and degranulation of mast cells in histamine-induced atopic dermatitis models in mice. mdpi.com However, there is no specific data found detailing the reduction of mast cell infiltration by this compound itself.
Table 1: Summary of In Vivo Histological Findings for this compound in Animal Models
| Histological Parameter | Observation | Animal Model | Reference |
|---|---|---|---|
| Epidermal Thickening | Induced significant epidermal thickening. | Mouse, Rat | nih.govncats.iomdpi.com |
| Collagen Formation | Promoted collagen formation and stimulation. | UV-irradiated Mouse, Rat | nih.govncats.iodoctorkatta.commdpi.com |
Mechanism-based Studies in Animal Models
The biological effects of this compound are predicated on its conversion to active retinoid forms within the skin. Mechanism-based studies in animal models have helped to delineate this pathway and its downstream consequences.
This compound functions as a prodrug. Upon topical application, it penetrates the skin where it is hydrolyzed by cutaneous esterases into its parent molecule, retinol. ncats.io This retinol is then available for a two-step enzymatic oxidation process, first to retinaldehyde and subsequently to all-trans-retinoic acid (tRA), the primary biologically active form of vitamin A. biorxiv.orgresearchhub.com
The majority of retinoid effects are mediated by tRA binding to and activating specific nuclear receptors: the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). researchhub.com These activated receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. researchhub.com This binding modulates gene transcription, thereby altering cellular processes such as proliferation, differentiation, and protein synthesis. nih.gov
In animal models of photoaging, this mechanism underpins the observed benefits. The promotion of collagen synthesis in UV-irradiated mice is a direct result of this gene regulation, which can upregulate the expression of procollagen (B1174764) genes and inhibit the expression of matrix metalloproteinases (MMPs) that degrade collagen. nih.govdoctorkatta.commdpi.com The observed epidermal thickening is also a result of RAR/RXR-mediated signaling that stimulates the proliferation of basal keratinocytes. nih.govmdpi.com
Table 2: Mechanistic Pathway of this compound in Animal Skin Models
| Step | Description | Key Molecules | Reference |
|---|---|---|---|
| 1. Application & Penetration | Topical this compound penetrates the stratum corneum into the viable epidermis. | This compound | nih.gov |
| 2. Metabolic Conversion | Hydrolyzed by cutaneous esterases to retinol (ROL), then oxidized to retinoic acid (tRA). | Esterases, Alcohol/Retinaldehyde Dehydrogenases, ROL, tRA | ncats.iobiorxiv.org |
| 3. Receptor Binding | Active tRA binds to nuclear receptors RAR and RXR. | tRA, RAR, RXR | researchhub.com |
| 4. Gene Regulation | The tRA-receptor complex binds to RAREs on DNA, modulating gene expression. | RAR-RXR heterodimers, RAREs | researchhub.com |
| 5. Cellular Response | Altered gene expression leads to increased keratinocyte proliferation and fibroblast collagen synthesis. | Keratinocytes, Fibroblasts, Collagen | nih.govbiorxiv.orgmdpi.com |
Evaluation of Specific Cellular Populations and Their Responses in Complex Tissues
In vitro and ex vivo studies using complex tissue models have allowed for a more detailed examination of how specific cell types respond to this compound.
Keratinocytes: Keratinocytes, the primary cells of the epidermis, are highly responsive to retinoids. In studies using 3D human epidermal equivalents, treatment with this compound led to a significant increase in epidermal thickness and staining for Ki67, a marker for cellular proliferation. biorxiv.org This indicates that this compound stimulates keratinocyte proliferation, contributing to the observed epidermal hyperplasia. biorxiv.orgbiorxiv.org Furthermore, studies have shown that this compound treatment can yield higher activation of the RARα receptor compared to retinol, suggesting a potent biological effect. nih.govworktribe.com Gene expression profiling in keratinocytes treated with this compound revealed the upregulation of a wide array of retinoid-sensitive genes. biorxiv.org
Fibroblasts: Dermal fibroblasts are responsible for producing the extracellular matrix, including collagen. While direct studies on this compound's effect on fibroblasts are less common, its conversion to retinol and retinoic acid is key. Retinoic acid is well-known to stimulate fibroblasts to synthesize collagen fibers. researchgate.net Studies using a combination of this compound and another retinoid derivative on human foreskin fibroblast (HFF-1) cells showed a promotion of cell proliferation and a synergistic enhancement in the expression of type IV collagen genes. mdpi.com This suggests that the metabolic products of this compound directly influence fibroblast activity to remodel the dermal matrix.
Table 3: Cellular Responses to this compound in In Vitro Models
| Cell Type | Model | Observed Response | Marker/Measurement | Reference |
|---|---|---|---|---|
| Keratinocytes | 3D Epidermal Equivalents | Increased proliferation and epidermal thickness. | Ki67 staining | biorxiv.org |
| Keratinocytes | RARα Reporter Cell Line | Higher receptor activation compared to retinol. | Luciferase activity | biorxiv.orgnih.govworktribe.com |
| Fibroblasts (HFF-1) | Cell Culture (in combination) | Promoted proliferation and collagen gene expression. | Cell viability, Gene expression (Type IV Collagen) | mdpi.com |
Investigation of Actinic Keratosis Reduction Mechanisms (cellular and molecular underpinnings)
The mechanism by which retinoids, and by extension this compound, are thought to address AKs is rooted in their ability to regulate cell behavior. The conversion of this compound to retinoic acid is the critical first step. ncats.io Retinoic acid then acts to normalize the pathological processes occurring in AK lesions.
Cellular and Molecular Mechanisms:
Regulation of Proliferation and Differentiation: The development of AK involves uncontrolled keratinocyte growth. Retinoic acid, via RAR and RXR signaling, can regulate the growth and differentiation of keratinocytes, promoting a return to a more normal epidermal structure. nih.gov It can induce the expression of genes that inhibit proliferation and promote terminal differentiation.
Induction of Apoptosis: Retinoids are known to have pro-apoptotic properties in neoplastic cells. nih.govnih.gov In keratinocytes, retinoic acid can increase the expression of tumor suppressor genes like p53 and pro-apoptotic proteins such as caspases. nih.govnih.gov This can lead to the selective elimination of damaged or precancerous cells within an AK lesion.
Immune Modulation: Retinoids can influence the local immune environment of the skin. They have been shown to have anti-inflammatory effects and can protect dendritic cells and Langerhans cells from UV-induced depletion, potentially enhancing immune surveillance against dysplastic cells. researchhub.comnih.gov
While these mechanisms are well-established for retinoids in general, the specific contribution of this compound is as an effective pro-drug that delivers the active compound, retinoic acid, to the target tissue to exert these therapeutic effects. nih.govscielo.br
Q & A
Basic Research Questions
Q. What are the established analytical methods for quantifying retinyl propionate in biological matrices, and how do they ensure accuracy?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is the gold standard for quantifying this compound. For example, this compound analysis in plasma requires internal standardization (e.g., deuterated retinyl esters) and protection from light to prevent photodegradation . Mobile phases like methanol-ethyl acetate (70:30 v/v) at 0.425 mL/min flow rate achieve optimal separation . Validation parameters (linearity, recovery, LOD/LOQ) must adhere to ICH guidelines.
Q. How do researchers design controlled studies to evaluate this compound’s bioavailability compared to other retinyl esters?
- Methodological Answer : Use randomized, double-blind, placebo-controlled trials with matched cohorts. For instance, in animal studies, groups are stratified by baseline vitamin A status and fed this compound at defined doses (e.g., 12,000 µg retinol/kg/day vs. 120 µg/kg/day controls) . Blood and tissue samples are collected at fixed intervals, with HPLC analysis to track retinoid accumulation. PICOT frameworks ensure alignment between population, intervention, and outcomes .
Q. What are the key considerations for ensuring reproducibility in this compound stability studies?
- Methodological Answer : Stability protocols must specify temperature, light exposure, and matrix (e.g., emulsions vs. solid formulations). Accelerated stability testing (40°C/75% RH) over 12 weeks, paired with periodic HPLC analysis, identifies degradation products. Detailed metadata (equipment calibration, batch numbers) and adherence to NIH preclinical reporting guidelines are critical .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in dermatological studies be reconciled?
- Methodological Answer : Contradictions often arise from variability in study design. For example, a 2017 study reported hyperpigmentation improvement using this compound + climbazole , while a 1999 trial showed limited anti-aging effects . Meta-analyses should assess covariates: subject demographics (age, skin type), formulation stability, and outcome measures (histology vs. clinical grading). Bayesian statistics can quantify uncertainty in heterogeneous datasets .
Q. What experimental strategies mitigate this compound’s photolability in topical formulations during in vivo testing?
- Methodological Answer : Encapsulation in light-protective carriers (e.g., liposomes or cyclodextrins) enhances stability. In vivo studies should use UV-opaque packaging and limit light exposure during application. Confocal Raman spectroscopy tracks this compound penetration while minimizing photo-degradation .
Q. How do researchers isolate this compound’s mechanism of action from endogenous retinol metabolism in complex systems?
- Methodological Answer : Isotopic tracing (e.g., ¹³C-labeled this compound) paired with LC-MS/MS distinguishes exogenous vs. endogenous retinoids. Knockout models (e.g., CRABP-II⁻/⁻ mice) clarify receptor-mediated pathways. Dose-response studies with retinoid receptor antagonists (e.g., LE540) further isolate targets .
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use segmented regression or Hill equation models to identify thresholds. For example, a 2016 study identified hepatotoxicity thresholds in quails at >24,000 µg/kg/day . Bootstrapping validates confidence intervals in small-sample studies .
Methodological Frameworks
- PICOT Application : For clinical studies: Population (photo-aged skin), Intervention (0.3% this compound cream), Comparison (placebo), Outcome (wrinkle depth reduction via VISIA® imaging), Time (12 weeks) .
- FINER Criteria : Ensure questions are Feasible (adequate HPLC access), Interesting (novel mechanisms), Novel (understudied ester forms), Ethical (IRB-approved protocols), and Relevant (translational potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
